![molecular formula C13H18N2O3 B1395031 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid CAS No. 1219981-32-4](/img/structure/B1395031.png)
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid
Overview
Description
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid (MTPIA) is a compound belonging to the class of isonicotinic acid derivatives. It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .Molecular Structure Analysis
The molecular formula of MTPIA is C13H18N2O3 and its molecular weight is 250.29 g/mol. The structure of tetrahydropyran consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
Tetrahydropyran derivatives are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 4-Aminotetrahydropyran has a density of 0.977 g/cm3 at 25 °C and a refractive index of 1.463 .Scientific Research Applications
- Histone Deacetylase (HDAC) Inhibitors : Researchers have explored the synthesis of HDAC inhibitors using this compound as a building block . HDAC inhibitors play a crucial role in epigenetic regulation and have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Future Directions
The future directions of MTPIA and related compounds could involve further exploration of their use in the identification and optimization of pteridinone Toll-like receptor 7 agonists for the oral treatment of viral hepatitis . Additionally, the use of tetrahydropyran derivatives as protecting groups in organic synthesis could be further explored .
properties
IUPAC Name |
2-[methyl(oxan-4-ylmethyl)amino]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(9-10-3-6-18-7-4-10)12-8-11(13(16)17)2-5-14-12/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHJEJFVVLVZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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